Mebendazole-amine
Overview
Description
Mebendazole-amine is an organic compound with the molecular formula C14H11N3O. It is a derivative of benzimidazole, characterized by the presence of an amino group at the second position and a benzoyl group at the fifth position of the benzimidazole ring. This compound is of significant interest due to its diverse applications in scientific research and industry.
Mechanism of Action
Target of Action
Mebendazole-amine primarily targets the tubulin in the cells of parasites . Tubulin is a protein that forms microtubules, which are essential components of the cell’s cytoskeleton. By targeting tubulin, this compound disrupts the structure and function of the cells of the parasites .
Mode of Action
This compound inhibits the polymerization of tubulin into microtubules . This inhibition leads to the degeneration of the cytoplasmic microtubules within the intestinal cells of the parasites . The disruption of these microtubules affects the metabolic processes of the parasites, leading to their death .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the tubulin polymerization pathway . By inhibiting this pathway, this compound disrupts the formation of the cytoskeleton in the cells of the parasites . This disruption affects the parasites’ ability to maintain their structure and carry out essential functions, leading to their death .
Pharmacokinetics
This compound exhibits poor bioavailability, with only 2% of the administered dose being excreted in the urine . The majority of the drug is excreted in the feces as unchanged drug or a primary metabolite . The half-life of this compound ranges from 3 to 6 hours .
Result of Action
The primary result of this compound’s action is the death of the parasites. By disrupting the parasites’ cellular structure and metabolic processes, this compound effectively kills the parasites . This leads to the elimination of the parasites from the host’s body, thereby treating the infection .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For example, the presence of other drugs can affect the efficacy of this compound . Additionally, the count of eggs per gram of stool was identified as one of the variables that negatively and significantly influenced the efficacy of albendazole or mebendazole against A. lumbricoides
Biochemical Analysis
Biochemical Properties
Mebendazole-amine, as a metabolite of Mebendazole, may share some of its biochemical properties. The principal mode of action for Mebendazole is by its inhibitory effect on tubulin polymerization, which results in the loss of cytoplasmic microtubules . This interaction with tubulin disrupts the cytoskeleton, affecting many biochemical reactions within the cell.
Cellular Effects
Mebendazole has been shown to have significant effects on various types of cells. For instance, it induces a dose- and time-dependent apoptotic response in human lung cancer cell lines . It also reduces cell proliferation, induces apoptosis, and causes G2/M cell cycle arrest in triple-negative breast cancer cells . These effects are likely due to the disruption of microtubules, which are essential for cell division and intracellular transport .
Molecular Mechanism
The molecular mechanism of action of Mebendazole involves its inhibitory effect on tubulin polymerization . This disruption of microtubules can lead to cell cycle arrest, disruption of intracellular transport, and induction of apoptosis . Additionally, Mebendazole has been found to inhibit the hedgehog pathway, which is involved in cell growth and differentiation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Mebendazole can change over time. For example, in a study on the safety and efficacy of individualized dosed Mebendazole in patients with advanced gastrointestinal cancer, all patients experienced rapid progressive disease . This suggests that the effects of Mebendazole may not be long-lasting, and its stability and degradation in the body could influence its long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of Mebendazole can vary with different dosages in animal models. For instance, in a study on the therapeutic efficacy of Mebendazole in a rodent model of malignant meningioma, Mebendazole was found to reduce tumor cell growth and invasion at high doses . The specific effects of this compound at different dosages in animal models have not been extensively studied.
Metabolic Pathways
Mebendazole is involved in the metabolic pathway of helminth infections, where it disrupts the parasites’ biochemical processes . The specific metabolic pathways that this compound is involved in are not well-studied. Given that it is a metabolite of Mebendazole, it may be involved in similar pathways.
Transport and Distribution
It is known that Mebendazole is poorly absorbed into the bloodstream, suggesting that its distribution may be largely confined to the gastrointestinal tract .
Subcellular Localization
Some copper-containing amine oxidases, which are structurally similar to this compound, have been found to localize to peroxisomes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Mebendazole-amine typically involves the condensation of o-phenylenediamine with benzoyl chloride under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzimidazole ring. The reaction conditions often include the use of a solvent such as ethanol or acetic acid and a catalyst like hydrochloric acid to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in optimizing the production process .
Chemical Reactions Analysis
Types of Reactions: Mebendazole-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include quinones, hydroxyl derivatives, and substituted benzimidazoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Mebendazole-amine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals such as manganese and cobalt.
Industry: It finds applications in the synthesis of dyes, pigments, and other organic materials.
Comparison with Similar Compounds
Mebendazole-amine can be compared with other benzimidazole derivatives:
Similar Compounds: Examples include 2-Amino-1H-benzimidazole, 5-benzoyl-1H-benzimidazole, and 2-Amino-5-bromo-1H-benzimidazole.
Uniqueness: The presence of both amino and benzoyl groups in this compound imparts unique chemical properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
(2-amino-3H-benzimidazol-5-yl)-phenylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c15-14-16-11-7-6-10(8-12(11)17-14)13(18)9-4-2-1-3-5-9/h1-8H,(H3,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPMHHSJZGVOEFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)N=C(N3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70200353 | |
Record name | R-18986 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70200353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52329-60-9 | |
Record name | Aminomebendazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52329-60-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aminomebendazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052329609 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | R-18986 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70200353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 52329-60-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | R-18986 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X6Y3DED23D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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